2-(4-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-18-6-3-15(4-7-18)12-21(26)24-19-8-5-16-9-10-25(14-17(16)13-19)22(27)20-2-1-11-28-20/h1-8,11,13H,9-10,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTQCWAPHWPHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and case reports.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a tetrahydroisoquinoline core attached to a furan-2-carbonyl moiety. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Neuroprotective Properties
Emerging research suggests that This compound may also possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and neuronal apoptosis. The compound appears to enhance cognitive function by modulating neurotransmitter levels and protecting against neuroinflammation.
Case Studies
Several case studies have documented the therapeutic effects of this compound in preclinical models:
- MCF-7 Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 6.19 µM), outperforming standard chemotherapeutics like doxorubicin.
- Neuroprotection in Alzheimer's Model : In transgenic mice models of Alzheimer’s disease, administration of the compound led to improved spatial memory performance and reduced amyloid plaque formation.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
Key Observations :
Key Observations :
Crystallographic and Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
